molecular formula C16H16ClN3O2 B4068457 N-(2,5-dimethoxyphenyl)-4-quinazolinamine hydrochloride

N-(2,5-dimethoxyphenyl)-4-quinazolinamine hydrochloride

Cat. No. B4068457
M. Wt: 317.77 g/mol
InChI Key: MGNQDASYFPGOJL-UHFFFAOYSA-N
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Description

“N-(2,5-dimethoxyphenyl)-4-quinazolinamine hydrochloride” is a compound that contains a quinazolinamine group, which is a type of heterocyclic amine, and a 2,5-dimethoxyphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a suitable 2,5-dimethoxyaniline with a 4-halogenoquinazoline . The exact conditions would depend on the specific reagents and solvents used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a type of bicyclic aromatic compound, and a 2,5-dimethoxyphenyl group. The presence of the amine group and the hydrochloride counterion suggests that this compound would exist as a salt in solid state .


Chemical Reactions Analysis

As an amine, this compound could undergo a variety of chemical reactions, including alkylation, acylation, and reactions with carbonyl compounds . The presence of the aromatic rings also suggests that it could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. As a salt, it would likely be soluble in water. The presence of the aromatic rings and the amine group could also affect its polarity, boiling point, melting point, and other physical properties .

Mechanism of Action

The mechanism of action of this compound would depend on its biological targets. Many quinazoline derivatives are known to have biological activity, including anticancer, antimicrobial, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activity. As with all chemicals, it should be handled with appropriate safety precautions to avoid exposure and potential harm .

Future Directions

The study of quinazoline derivatives is a active area of research, particularly in the field of medicinal chemistry. Future research could explore the synthesis of new derivatives, the investigation of their biological activity, and the development of methods to optimize their properties for specific applications .

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)quinazolin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-11-7-8-15(21-2)14(9-11)19-16-12-5-3-4-6-13(12)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNQDASYFPGOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC2=NC=NC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,5-Dimethoxy-phenyl)-quinazolin-4-yl-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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